molecular formula C10H20O B12909677 Cyclononylmethanol CAS No. 26600-37-3

Cyclononylmethanol

Cat. No.: B12909677
CAS No.: 26600-37-3
M. Wt: 156.26 g/mol
InChI Key: KQTIRCUDIVJUNR-UHFFFAOYSA-N
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Description

Cyclononylmethanol is an organic compound with the molecular formula C10H20O It is a cycloalkane derivative where a hydroxyl group is attached to a nine-membered carbon ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclononylmethanol can be synthesized through several methods. One common approach involves the reduction of cyclononanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic hydrogenation of cyclononanone. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the ketone group to a hydroxyl group.

Chemical Reactions Analysis

Types of Reactions

Cyclononylmethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to cyclononanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Further reduction can yield cyclononane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in diethyl ether.

Major Products

    Oxidation: Cyclononanone.

    Reduction: Cyclononane.

    Substitution: Cyclononyl chloride or cyclononyl bromide.

Scientific Research Applications

Cyclononylmethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other cycloalkane derivatives and complex organic molecules.

    Biology: Studies have explored its potential as a building block for biologically active compounds.

    Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of cyclononylmethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl group allows it to form hydrogen bonds, which can influence its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylmethanol: A five-membered ring analog with similar chemical properties.

    Cyclohexylmethanol: A six-membered ring analog commonly used in organic synthesis.

    Cyclooctylmethanol: An eight-membered ring analog with comparable reactivity.

Uniqueness

Cyclononylmethanol is unique due to its nine-membered ring structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying ring strain and conformational dynamics in larger cycloalkanes.

Properties

CAS No.

26600-37-3

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

cyclononylmethanol

InChI

InChI=1S/C10H20O/c11-9-10-7-5-3-1-2-4-6-8-10/h10-11H,1-9H2

InChI Key

KQTIRCUDIVJUNR-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(CCC1)CO

Origin of Product

United States

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